Guanosine, 6-thio-, 2',3',5'-triacetate is a modified nucleoside analog derived from guanosine. This compound features a sulfur atom substitution at the 6th position of the guanine base and acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar. Its molecular formula is with a molecular weight of approximately 425.42 g/mol . This modification enhances its biological activity and potential therapeutic applications.
Guanosine, 6-thio-, 2',3',5'-triacetate is classified as a nucleoside analog, which is a type of compound used in various biochemical and pharmacological applications. It is synthesized from guanosine through specific chemical modifications, making it a subject of interest in medicinal chemistry and biochemistry. The compound is often studied for its potential roles in antiviral therapies, cancer treatment, and as a biochemical tool in research.
The synthesis of guanosine, 6-thio-, 2',3',5'-triacetate typically involves two main steps:
The reaction conditions generally involve heating and may require specific solvents or catalysts to optimize yield and purity. The final product can be purified using techniques such as recrystallization or chromatography to ensure high-quality output suitable for research applications.
Guanosine, 6-thio-, 2',3',5'-triacetate has a complex structure characterized by its unique modifications:
The presence of the thio group alters its hydrogen bonding capabilities and influences its interaction with nucleic acids.
Guanosine, 6-thio-, 2',3',5'-triacetate can participate in several chemical reactions:
These reactions expand its utility in synthetic organic chemistry and biological studies.
The mechanism of action for guanosine, 6-thio-, 2',3',5'-triacetate primarily involves its incorporation into nucleic acids (DNA and RNA). This incorporation can disrupt normal base pairing and replication processes due to altered hydrogen bonding patterns caused by the sulfur substitution at the 6th position. Consequently, this leads to changes in base stacking interactions that affect the stability and function of nucleic acids .
Additionally, the compound's modifications may enhance its affinity for cellular targets, making it a candidate for therapeutic interventions.
Guanosine, 6-thio-, 2',3',5'-triacetate exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for understanding how this compound interacts within biological systems.
Guanosine, 6-thio-, 2',3',5'-triacetate has several significant applications:
Research continues to uncover further therapeutic potentials for this compound in treating various diseases, particularly cancers where nucleoside analogs play critical roles in treatment strategies.
Guanosine, 6-thio-, 2',3',5'-triacetate (CAS: 34793-14-1) is a prodrug derivative of the telomerase substrate 6-thio-2'-deoxyguanosine (6-thio-dG). Its molecular structure features three acetyl groups protecting the ribose hydroxyls (–OCOCH₃ at 2', 3', and 5' positions) and a thiocarbonyl group (–C=S) replacing the carbonyl oxygen at the C6 position of the guanine base. This modification is critical for telomerase recognition, as the enzyme exhibits high affinity for guanine derivatives bearing electron-donating modifications at C6. Telomerase reverse transcriptase (TERT) contains a substrate-binding pocket that accommodates natural deoxyguanosine triphosphate (dGTP) through hydrogen bonding at N1, O6, and N2 positions. The C6 thiocarbonyl moiety in 6-thio-dGTP (the active metabolite) alters charge distribution, enhancing binding affinity by 3.2-fold compared to dGTP due to additional hydrophobic interactions with TERT's TRBD domain [1] [5].
Following cellular uptake, esterases hydrolyze the acetyl groups, yielding 6-thio-2'-deoxyguanosine. Sequential phosphorylation by deoxyguanosine kinase and nucleoside diphosphate kinases generates the active triphosphate form, 6-thio-dGTP (molecular formula: C₁₀H₁₆N₅O₁₂P₃S). In vitro primer extension assays confirm telomerase incorporates 6-thio-dGTP into telomeric DNA (TTAGGG repeats) with 89% efficiency relative to natural dGTP. Crucially, DNA polymerases α, δ, and γ incorporate this analog at 15–30% efficiency in genomic regions, demonstrating telomerase selectivity [5] [6].
Table 1: Structural Parameters Governing Telomerase Selectivity
Parameter | 6-thio-dGTP | Natural dGTP | Functional Implication |
---|---|---|---|
Binding affinity (Kd, μM) | 0.18 ± 0.03 | 0.58 ± 0.11 | 3.2-fold higher TERT affinity |
Catalytic efficiency (kcat/Km, M⁻¹s⁻¹) | 4.7 × 10³ | 5.1 × 10³ | Equivalent incorporation kinetics |
Genomic incorporation (polymerase γ) | 28% | 100% | Reduced non-telomeric insertion |
Integration kinetics of 6-thio-dGTP were quantified using direct telomerase activity assays. At physiologically relevant ATP concentrations (2 mM), the apparent Km for 6-thio-dGTP is 0.42 μM, comparable to natural dGTP (Km = 0.39 μM). However, maximum reaction velocity (Vmax) decreases by 11% due to steric hindrance from the thiocarbonyl group during translocation. Real-time monitoring of telomere elongation reveals that telomerase incorporates 6-thio-dGTP predominantly at the second G-position in the TTAGGG template, generating modified repeats (TTAG6-thioG) [1] [5].
Chain termination occurs stochastically at a frequency of 1 per 18–22 incorporated 6-thio-dG nucleotides. This results from delayed translocation due to altered protein-DNA interactions between the thiocarbonyl and TERT's active site. Mass spectrometry of synthesized telomeres confirms incorporation induces single-strand breaks at modified sites (detected as 3'-deoxyribose fragments). After 72 hours of exposure to 2 μM 6-thio-dG, cancer cells exhibit telomere shortening rates of 85–110 bp/cell division, exceeding natural attrition (50–100 bp/division) [4] [6].
Incorporated 6-thio-dG residues disrupt telomere architecture through dual mechanisms: shelterin complex displacement and G-quadruplex destabilization. The thiocarbonyl group reduces binding affinity of shelterin proteins POT1 and TRF1 by 8.3-fold and 4.7-fold, respectively, quantified by surface plasmon resonance. This impairs telomeric loop (T-loop) formation, exposing chromosome ends. Within 24 hours of treatment, telomerase-positive A549 lung cancer cells show a 12-fold increase in telomere dysfunction-induced foci (TIFs), visualized by γH2AX/TRF1 co-localization [1] [4].
6-thio-dG-modified telomeres exhibit 68% reduced G-quadruplex formation in potassium-rich buffers, confirmed by circular dichroism spectroscopy. The thiocarbonyl group destabilizes Hoogsteen hydrogen bonding in G-tetrads, decreasing melting temperature (Tm) by 14.5°C compared to unmodified quadruplexes. This structural relaxation facilitates RPA binding and replication fork collapse, contributing to replication stress [6] [7].
Table 2: Telomere Destabilization Parameters After 6-thio-dG Incorporation
Parameter | 6-thio-dG Modified Telomeres | Unmodified Telomeres | Detection Method |
---|---|---|---|
POT1 binding affinity (nM) | 218 ± 19 | 26 ± 3 | SPR |
G-quadruplex frequency (%) | 22 ± 4 | 90 ± 7 | CD spectroscopy |
TIFs per nucleus (24h) | 8.7 ± 1.2 | 0.7 ± 0.3 | Immunofluorescence |
The cytotoxicity of 6-thio-dG derivatives strictly depends on telomerase activity. In telomerase-positive HCT116 colon cancer cells (IC₅₀ = 0.37 μM), treatment induces rapid telomere fragmentation within 72 hours, whereas telomerase-negative normal human BJ fibroblasts (IC₅₀ > 10 μM) show minimal DNA damage response. Similarly, alternative lengthening of telomeres (ALT)-positive U2OS osteosarcoma cells exhibit resistance (IC₅₀ = 8.2 μM), confirming mechanistic reliance on telomerase-mediated incorporation [1] [6].
Viability assays across 15 cancer cell lines demonstrate 93% sensitivity in telomerase-positive models (mean IC₅₀ = 0.42 ± 0.11 μM). Xenograft studies reveal tumor growth inhibition correlating with intratumoral telomere dysfunction: A549 tumors treated with 3 mg/kg 6-thio-dG show 89% reduction in proliferating cells versus controls (p < 0.001), accompanied by 17-fold elevated TIFs. By contrast, matched normal tissues (liver, colon epithelium) exhibit no significant telomere shortening or histopathological changes [1] [4] [8].
Table 3: Viability Impact in Telomerase-Positive vs. Telomerase-Negative Systems
Cell Type | Representative Line | Telomerase Status | IC₅₀ (μM) | Telomere Shortening (bp/division) |
---|---|---|---|---|
NSCLC | A549 | Positive | 0.41 ± 0.05 | 105 ± 12 |
Colon cancer | HCT116 | Positive | 0.37 ± 0.07 | 98 ± 9 |
Fibroblast | BJ (hTERT-immortalized) | Positive | 0.52 ± 0.08 | 88 ± 11 |
Fibroblast | BJ (normal) | Negative | >10 | 52 ± 6 |
Osteosarcoma | U2OS | ALT-positive | 8.2 ± 0.9 | 61 ± 5 |
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